pKa Modulation by gem-Difluorination
The gem-difluorinated cyclobutane carboxylic acid scaffold exhibits significantly increased acidity compared to its non-fluorinated analog. In a systematic study of functionalized cycloalkanes, the pKa of 3,3-difluorocyclobutanecarboxylic acid was measured at approximately 3.0–3.5, whereas the non-fluorinated cyclobutanecarboxylic acid had a pKa of approximately 4.8–5.0, representing an acid-strengthening effect of roughly 1.5–2.0 log units [1]. Predicted data for the target compound specifically indicate a pKa of 3.03±0.40 , consistent with the class-level gem-difluoro effect. This lower pKa translates to a higher proportion of the ionized carboxylate form at physiological pH (7.4), which can influence solubility, permeability, and target binding.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.03 ± 0.40 (predicted) |
| Comparator Or Baseline | Cyclobutanecarboxylic acid (non-fluorinated): pKa ≈ 4.8–5.0; 3,3-Difluorocyclobutanecarboxylic acid (class representative): pKa ≈ 3.0–3.5 [1] |
| Quantified Difference | ΔpKa ≈ +1.5 to +2.0 units (acid-strengthening by gem-CF2); predicted target pKa (3.03) falls within class range |
| Conditions | Experimental pKa values measured via potentiometric titration; predicted pKa via ACD/Labs Percepta [1] |
Why This Matters
A pKa shift of ~2 log units dictates the ionization state at physiological pH, directly impacting formulation strategy, membrane permeability, and pharmacokinetic behavior, making this compound a distinct chemical probe versus non-fluorinated analogs.
- [1] Holovach S, Melnykov KP, Skreminskiy A, Herasymchuk M, Tavlui O, Aloshyn D, Borysko P, et al. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chem Eur J. 2022;28(19):e202200331. doi:10.1002/chem.202200331 View Source
